molecular formula C11H11Cl2O4- B12294876 Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester

Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester

Cat. No.: B12294876
M. Wt: 278.10 g/mol
InChI Key: LBQCXKHXVMYCJF-UHFFFAOYSA-M
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Description

Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester is a synthetic ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. The compound features a 2-hydroxypropyl ester group attached to the 2,4-D backbone. This structural modification alters its physicochemical properties, such as solubility and volatility, compared to other 2,4-D derivatives.

Properties

Molecular Formula

C11H11Cl2O4-

Molecular Weight

278.10 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-4-hydroxypentanoate

InChI

InChI=1S/C11H12Cl2O4/c1-6(14)4-10(11(15)16)17-9-3-2-7(12)5-8(9)13/h2-3,5-6,10,14H,4H2,1H3,(H,15,16)/p-1

InChI Key

LBQCXKHXVMYCJF-UHFFFAOYSA-M

Canonical SMILES

CC(CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Direct Esterification Methods

Acid-Catalyzed Esterification

The most common method involves reacting 2,4-D with 2-hydroxypropyl alcohol using acid catalysts like sulfuric acid or p-toluenesulfonic acid. Key parameters include:

  • Molar ratio : 1:1.2 (2,4-D to alcohol) for 92–95% yield.
  • Solvents : Toluene or dichloromethane for azeotropic water removal.
  • Temperature : 80–110°C under reflux.

A representative protocol from CN105622396A achieves 96% purity by refluxing 2,4-D with excess 2-hydroxypropyl alcohol in toluene, catalyzed by 0.5% sulfuric acid. Water is removed via Dean-Stark trap to shift equilibrium toward ester formation.

Chlorination-Esterification Sequential Method

One-Pot Synthesis

Recent patents describe integrated chlorination and esterification in a single reactor:

  • Chlorination : Phenoxyacetic acid reacts with Cl₂ in alcoholic solvents (e.g., 2-hydroxypropyl alcohol) using phenothiazine and dimethylaminopyridine (DMAP) co-catalysts.
  • Esterification : Direct addition of esterification catalysts (e.g., H₂SO₄) post-chlorination.
Table 1: Performance Metrics of One-Pot Synthesis
Parameter Value
Chlorination yield 98% (2,4-D intermediate)
Esterification yield 95%
Total process time 6–8 hours
Purity (HPLC) 96.7%

This method eliminates intermediate isolation, reducing waste and cost.

Catalytic Systems and Innovations

Dual Catalysis for Chlorination-Esterification

CN101941905B discloses a co-catalytic system using:

  • Phenothiazine : Radical scavenger to suppress polychlorinated byproducts.
  • DMAP : Accelerates esterification via nucleophilic activation.

At 75°C, this system achieves 98% chlorination efficiency and 95% esterification yield.

Molecular Sieve Catalysts

CN103274925A employs HZSM-5 zeolites for chlorination, achieving 96% 2,4-D yield at 100°C. Post-reaction, the catalyst is filtered and reused ≥10 times without activity loss.

Reaction Conditions Optimization

Temperature and Time Effects

Data from SAGE Journals correlate steric effects with reaction rates:

Table 2: Esterification Rate Constants (k ×10⁷ dm³/mol/s)
Alcohol k (25°C) Taft Steric Parameter (Es)
2-Hydroxypropyl 22.4 0.00
2-Ethylhexyl 10.3 -0.40
Isobutyl 5.6 -0.93

Larger alkyl groups (e.g., isobutyl) reduce reaction rates due to steric hindrance. For 2-hydroxypropyl alcohol, optimal rates occur at 80–90°C.

Solvent Selection

Non-polar solvents (toluene, xylene) improve esterification yields by 15–20% compared to polar aprotic solvents.

Industrial-Scale Production

Continuous Flow Reactors

CN106167453A details a continuous process:

  • Throughput : 500 kg/hour.
  • Yield : 97% at 100°C with H₂SO₄ catalyst.
  • Purity : 99.2% (GC-MS).

Waste Mitigation Strategies

  • Solvent recycling : >90% toluene recovery via distillation.
  • Catalyst reuse : Zeolite catalysts maintain >95% activity after 10 cycles.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Yield Purity Cost ($/kg) Environmental Impact
Direct esterification 92% 95% 12.50 Moderate (solvent use)
One-pot synthesis 95% 96.7% 10.80 Low (no intermediates)
Zeolite-catalyzed 96% 99.2% 14.20 Very low (catalyst reuse)

Quality Control and Analytical Methods

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 6.2 min.
  • GC-MS : m/z 279 (M⁺), fragments at m/z 162 (C₆H₃Cl₂O⁺).

Impurity Profiling

Common impurities include:

  • 2,4-Dichlorophenol (<0.1% in optimized processes).
  • Polychlorinated dibenzodioxins (suppressed via phenothiazine).

Chemical Reactions Analysis

Hydrolysis

Hydrolysis is the primary degradation pathway for this ester, converting it into the parent acid (2,4-D) and 2-hydroxypropyl alcohol. The reaction is pH-dependent and influenced by environmental conditions:

Condition Half-life Key Observations
pH 5 (sterile water)99.7 daysSlow degradation; 77.7% ester remains after 30 days
pH 7 (sterile water)48.3 daysModerate degradation; 59.3% ester remains after 30 days
pH 9 (sterile water)52.2 hoursRapid hydrolysis; 14.2% ester remains after 144 hours
Natural river water6.2 hoursEnhanced degradation due to microbial activity

The presence of ether linkages near the carboxy group accelerates hydrolysis compared to hydrocarbon-chain esters .

Oxidation

The hydroxyl group (-OH) in the 2-hydroxypropyl moiety can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). For example:

CH3CH(OH)CH2OAcKMnO4CH3C(O)CH2OAc+H2O\text{CH}_3\text{CH(OH)CH}_2\text{OAc} \xrightarrow{\text{KMnO}_4} \text{CH}_3\text{C(O)CH}_2\text{OAc} + \text{H}_2\text{O}

Reduction

The ester group (-OAc) can be reduced to the corresponding alcohol using reagents like lithium aluminum hydride (LiAlH₄):

CH3CH(OH)CH2OAcLiAlH4CH3CH(OH)CH2OH+AcO\text{CH}_3\text{CH(OH)CH}_2\text{OAc} \xrightarrow{\text{LiAlH}_4} \text{CH}_3\text{CH(OH)CH}_2\text{OH} + \text{AcO}^-

Substitution

The chlorine atoms on the phenoxy ring undergo nucleophilic substitution with agents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃), producing derivatives such as phenoxyacetic acid esters.

Photolysis

Exposure to sunlight triggers photodegradation, producing 2,4-D, 2,4-dichlorophenol, and other metabolites. Key findings:

  • Half-life : 128.2 days in light vs. 252.5 days in dark .

  • Major products : 2,4-D (5.0%), 2,4-dichlorophenol (2.1%), and 2-ethylhexyl-4-chlorophenoxyacetate (1.1%) .

Environmental Degradation

In natural river water, microbial activity significantly accelerates hydrolysis, reducing the ester’s half-life to 6.2 hours compared to sterile conditions . Aerobic metabolism studies show a lag phase (25 days) before rapid degradation, with CO₂ as the primary end product (63.9% of applied dose) .

Synthetic Considerations

The compound is synthesized via esterification of 2,4-D with 2-hydroxypropyl alcohol under acidic catalysis (e.g., H₂SO₄). Industrial production may employ continuous flow reactors to optimize yield and purity .

Scientific Research Applications

Agricultural Applications

Herbicide Use

  • The primary application of acetic acid, 2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester is as a systemic herbicide for the selective control of broadleaf weeds. It is widely used in various agricultural settings including:
    • Cereal Crops : Effective in controlling weeds in wheat and corn fields.
    • Pasture Management : Helps maintain pasture health by controlling invasive weed species.

Formulations

  • Various formulations exist including salts and esters that enhance its efficacy and reduce volatility. The compound can be found in:
    • Emulsion Concentrates (EC)
    • Water-Soluble Granules (WSG)
Formulation TypeDescription
Emulsion ConcentrateA liquid formulation that allows for easy application and absorption by plants.
Water-Soluble GranulesSolid form that dissolves in water for application; useful for precise dosing.

Pharmaceutical Applications

Anti-inflammatory Agent

  • Recent studies have repositioned acetic acid, 2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester as a potential anti-inflammatory agent . Research indicates its ability to selectively inhibit the COX-2 enzyme, which is crucial in inflammatory processes.
  • In vitro studies show that this compound exhibits binding affinities comparable to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen .

Case Study: Molecular Docking Studies

  • A study conducted molecular docking simulations to assess the binding efficiency of acetic acid, 2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester on COX-2. The results indicated a strong binding interaction with the enzyme's active site similar to that of established anti-inflammatory drugs .

Environmental Applications

Soil and Water Remediation

  • Acetic acid derivatives have been investigated for their potential in remediating contaminated soil and water due to their ability to degrade pollutants effectively.
  • Studies have shown that the compound can be utilized in bioremediation processes to break down harmful substances in agricultural runoff .

Mechanism of Action

The mechanism of action of acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between the 2-hydroxypropyl ester and other 2,4-D derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ester Group Structure Key Features
2-Hydroxypropyl ester Not explicitly listed C₁₁H₁₂Cl₂O₄ (inferred) ~285 (estimated) CH₂CH(OH)CH₃ Hydroxyl group enhances hydrophilicity
2,4-D Isopropyl ester 94-11-1 C₁₁H₁₂Cl₂O₃ 263.12 CH(CH₃)₂ Branched alkyl, low water solubility
2,4-D Ethylhexyl ester 1928-43-4 C₁₆H₂₂Cl₂O₃ 333.25 CH₂CH(C₂H₅)(CH₂)₃CH₃ High lipophilicity, slow degradation
2,4-D Butoxyethyl ester 32341-80-3 C₁₄H₁₈Cl₂O₄ 329.20 (CH₂CH₂O(CH₂)₃CH₃) Moderate volatility, used in formulations
4-Hydroxybutyl ester () Not provided C₁₂H₁₄Cl₂O₄ ~301 (estimated) CH₂CH₂CH₂CH₂OH Extended hydroxylated chain

Key Observations :

  • Hydroxypropyl vs. Isopropyl ester: The hydroxyl group in the 2-hydroxypropyl ester increases polarity and water solubility compared to the non-polar isopropyl ester .

Toxicological and Environmental Profiles

Compound Acute Oral LD₅₀ (rats) Environmental Half-Life (Soil) Water Solubility (mg/L) Log P (Octanol-Water)
2-Hydroxypropyl ester Data unavailable Estimated 10–30 days ~500 (estimated) ~2.5 (estimated)
Isopropyl ester 639 mg/kg 7–14 days 20–50 3.8
Ethylhexyl ester 1,200 mg/kg 30–60 days <1 5.2
Butoxyethyl ester 1,500 mg/kg 14–21 days 100–200 3.0

Key Findings :

  • Hydroxypropyl ester : Predicted lower toxicity (based on structural analogs) and shorter environmental persistence due to hydroxyl group-mediated hydrolysis .
  • Ethylhexyl ester : High log P value correlates with bioaccumulation risks, contrasting with the hydroxypropyl ester’s moderate hydrophilicity .
  • Butoxyethyl ester : Intermediate properties, balancing solubility and volatility for agricultural use .

Biological Activity

Acetic acid, 2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester (commonly known as 2-hydroxypropyl 2-(2,4-dichlorophenoxy)acetate) is an organic compound with notable biological activity. It is synthesized through the esterification of 2,4-dichlorophenoxyacetic acid and 2-hydroxypropyl alcohol. This compound exhibits various biological effects, particularly in agriculture and potential therapeutic applications.

  • Molecular Formula : C11H12Cl2O4
  • Molecular Weight : 275.12 g/mol
  • CAS Number : 103564-78-9

Synthesis

The synthesis typically involves:

  • Reagents : 2,4-dichlorophenoxyacetic acid and 2-hydroxypropyl alcohol.
  • Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions : Reflux in solvents like toluene or dichloromethane to facilitate the esterification process.

The biological activity of this compound is primarily attributed to its interaction with plant hormone receptors, mimicking natural auxins. This interaction can lead to:

  • Regulation of Plant Growth : Acts as a growth regulator influencing cell division and elongation.
  • Herbicidal Properties : Similar to its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), it exhibits herbicidal activity by disrupting normal plant growth processes .

Herbicidal Effects

Research indicates that 2-hydroxypropyl 2-(2,4-dichlorophenoxy)acetate has significant herbicidal properties. It is effective against various weeds by:

  • Inhibiting root and shoot growth.
  • Causing morphological changes in treated plants.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of derivatives related to this compound. For instance:

  • Compounds derived from 2,4-D exhibited selective inhibition of COX-2 enzyme activity, suggesting potential applications in treating inflammatory conditions .
  • A study highlighted that certain derivatives showed up to 81% inhibition of inflammation in vivo without causing gastrointestinal damage, compared to standard treatments like indomethacin .

Case Studies and Research Findings

StudyFindings
Genotoxicity AssessmentIn vivo studies demonstrated that compounds related to 2,4-D are genotoxic at certain concentrations in mice, indicating a need for careful application in agricultural settings .
Molecular Docking StudiesMolecular docking revealed that synthesized derivatives interact effectively with the COX-2 active site, showing promise as anti-inflammatory agents .
In Vivo Anti-inflammatory ActivityA library of thiazolidinone derivatives showed significant anti-inflammatory effects with a selectivity index much higher than traditional NSAIDs .

Toxicological Profile

While the biological activity of acetic acid, 2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester is promising for agricultural and medicinal applications, its toxicological profile warrants attention:

  • Studies indicate potential genotoxic effects similar to those observed with its parent compound (2,4-D), emphasizing the importance of assessing long-term exposure risks in both humans and non-target organisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester in laboratory settings?

  • Methodological Answer : Laboratory synthesis typically involves esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) with 2-hydroxypropanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). A Dean-Stark apparatus can be employed to remove water and drive the reaction to completion. Purification via column chromatography or recrystallization is recommended to isolate the ester. Similar protocols are documented for analogous esters like the butyl and ethyl derivatives .

Q. How can researchers analytically quantify this ester in environmental matrices?

  • Methodological Answer : Capillary liquid chromatography (cLC) with UV detection (220–280 nm) is effective, as demonstrated for structurally related esters in spiked apple juice . Solid-phase extraction (SPE) using C18 cartridges can preconcentrate the ester from aqueous samples. Method validation should include recovery studies (70–120%) and limits of detection (LOD < 0.1 ppm) .

Q. What experimental parameters influence the stability of this ester during storage?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store the compound in anhydrous conditions at –20°C to minimize hydrolysis. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) can predict degradation pathways, with HPLC-MS used to identify breakdown products like 2,4-D and 2-hydroxypropanol .

Advanced Research Questions

Q. What factors govern the hydrolysis kinetics of this ester in aquatic environments?

  • Methodological Answer : Hydrolysis rates are influenced by pH, temperature, and microbial activity. For example, the isopropyl ester of 2,4-D hydrolyzes rapidly under alkaline conditions (t₁/₂ < 24 hrs at pH 9) but persists in neutral or acidic environments . Controlled experiments should measure pseudo-first-order rate constants (k) across pH 3–9 and temperatures (10–40°C) using buffered solutions .

Q. How does the ester’s lipophilicity affect its environmental distribution compared to 2,4-D?

  • Methodological Answer : The ester’s higher log P (estimated ~3.5 vs. 2.8 for 2,4-D) increases soil adsorption (Koc > 500 mL/g), reducing leaching potential. Use soil column studies to compare mobility with the parent acid. Gas chromatography (GC-ECD) can quantify partitioning coefficients (Kd) in soil-water systems .

Q. What in vitro models are appropriate for assessing the ester’s cytotoxicity?

  • Methodological Answer : Human hepatoma (HepG2) or primary hepatocyte cultures are suitable for cytotoxicity screening. Dose-response assays (0.1–100 µM) should measure IC50 values via MTT or Alamar Blue assays. Comparative studies with 2,4-D and its esters (e.g., isopropyl or butyl) can elucidate structure-toxicity relationships .

Q. What mechanistic insights exist for the ester’s interaction with plant auxin receptors?

  • Methodological Answer : Molecular docking simulations using auxin-binding protein 1 (ABP1) structures can predict binding affinity. Competitive radiolabeled assays (e.g., ³H-IAA displacement) quantify receptor inhibition. Field studies on broadleaf plants (e.g., Arabidopsis) may reveal herbicidal efficacy linked to ester hydrolysis rates in vivo .

Contradictions and Limitations in Current Evidence

  • Hydrolysis Rates : While the isopropyl ester degrades rapidly at high pH , the 2-hydroxypropyl variant may exhibit slower hydrolysis due to steric hindrance from the hydroxyl group. Direct comparative studies are lacking.
  • Analytical Challenges : Co-elution of degradation products (e.g., 2,4-D) in chromatographic methods necessitates advanced detection (e.g., tandem MS) for unambiguous identification .

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